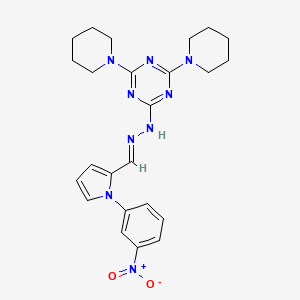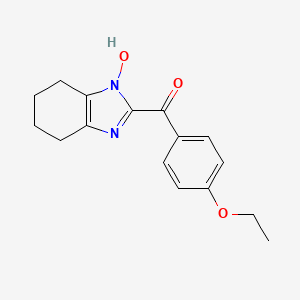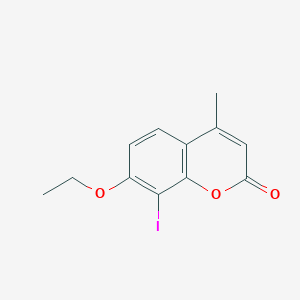![molecular formula C10H11N3O B5717055 4-[(2-aminophenyl)imino]-2-pyrrolidinone](/img/structure/B5717055.png)
4-[(2-aminophenyl)imino]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-aminophenyl)imino]-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a heterocyclic compound that has a pyrrolidinone ring and an imine group attached to a phenyl ring. This compound is also known as APIP and has been synthesized through various methods.
Wirkmechanismus
The exact mechanism of action of 4-[(2-aminophenyl)imino]-2-pyrrolidinone is not fully understood. However, it has been proposed that the compound exerts its effects through the modulation of various signaling pathways. It has been reported to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-aminophenyl)imino]-2-pyrrolidinone have been studied extensively. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It can also scavenge reactive oxygen species and protect against oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-[(2-aminophenyl)imino]-2-pyrrolidinone is its versatility in various lab experiments. It can be used in cell culture experiments, animal studies, and even clinical trials. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-[(2-aminophenyl)imino]-2-pyrrolidinone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to explore the structure-activity relationship of this compound and its derivatives to identify more potent and selective analogs. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 4-[(2-aminophenyl)imino]-2-pyrrolidinone is a versatile compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been synthesized through various methods and has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways. Further studies are needed to explore its potential as a therapeutic agent and to elucidate its mechanism of action.
Synthesemethoden
The synthesis of 4-[(2-aminophenyl)imino]-2-pyrrolidinone has been reported through various methods. One of the most common methods involves the reaction of 2-aminobenzaldehyde with pyrrolidin-2-one in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the final product. Other methods involve the use of different starting materials and catalysts, but the overall reaction mechanism remains the same.
Wissenschaftliche Forschungsanwendungen
4-[(2-aminophenyl)imino]-2-pyrrolidinone has been studied extensively for its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Additionally, it has been reported to have antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
4-(2-aminophenyl)iminopyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-8-3-1-2-4-9(8)13-7-5-10(14)12-6-7/h1-4H,5-6,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFWTEMSJNKACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N)CNC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminophenyl)iminopyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)
![4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5716989.png)
![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)
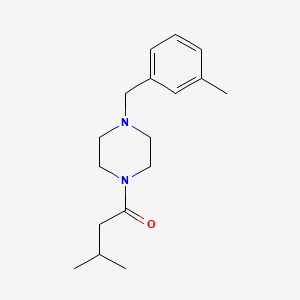
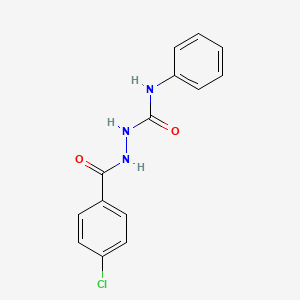
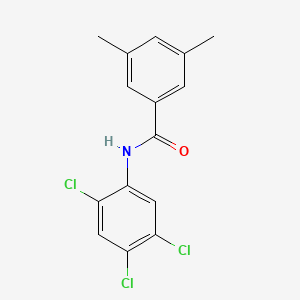
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5717026.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717034.png)
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
![4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5717063.png)
